An In-depth Technical Guide to 3,4-Dimethyl-5-pyrazolone
An In-depth Technical Guide to 3,4-Dimethyl-5-pyrazolone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,4-Dimethyl-5-pyrazolone (CAS No. 6628-22-4), a heterocyclic organic compound belonging to the pyrazolone family. While this specific isomer is less documented than its counterparts, this paper collates available data and infers potential characteristics based on the well-established chemistry of the pyrazolone scaffold. This guide will cover the compound's core properties, plausible synthetic routes, expected reactivity, and potential applications in medicinal chemistry and drug development, offering a valuable resource for researchers in the field.
Introduction: The Pyrazolone Scaffold in Drug Discovery
The pyrazolone ring system is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. Since the discovery of antipyrine in the late 19th century, pyrazolone derivatives have been integral to the development of numerous therapeutic agents. These compounds exhibit a broad spectrum of pharmacological effects, including analgesic, anti-inflammatory, antipyretic, antimicrobial, and antitumor properties[1]. The continued interest in this scaffold stems from its synthetic accessibility and the tunable nature of its biological functions through substitution at various positions of the pyrazole ring. This guide focuses on the specific, yet less-explored isomer, 3,4-Dimethyl-5-pyrazolone, aiming to provide a foundational understanding for its potential exploration in drug discovery programs.
Core Properties of 3,4-Dimethyl-5-pyrazolone
Definitive experimental data for 3,4-Dimethyl-5-pyrazolone is sparse in readily available literature. However, based on supplier information and the general properties of pyrazolones, we can establish a foundational profile.
| Property | Value | Source |
| CAS Number | 6628-22-4 | [2] |
| Molecular Formula | C₅H₈N₂O | [2] |
| Molecular Weight | 112.13 g/mol | [2] |
| Appearance | Off-White Solid | Inferred from supplier data |
Note: Detailed physical properties such as melting point, boiling point, and solubility are not consistently reported for this specific isomer and are often confounded with data for other dimethylpyrazolone isomers.
Tautomerism
A key feature of 5-pyrazolones is their existence in multiple tautomeric forms: the CH, OH, and NH forms. The equilibrium between these tautomers is influenced by the solvent, pH, and the nature of substituents on the ring. For 3,4-Dimethyl-5-pyrazolone, the likely tautomeric forms are depicted below. Understanding this tautomerism is critical as it dictates the compound's reactivity and its interactions with biological targets.
Caption: Tautomeric forms of 3,4-Dimethyl-5-pyrazolone.
Synthesis of 3,4-Dimethyl-5-pyrazolone
The most established method for synthesizing pyrazolones is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative[1]. For the synthesis of 3,4-Dimethyl-5-pyrazolone, the logical precursors would be a C4-methylated β-ketoester, such as methyl acetoacetate (2-methyl-3-oxobutanoate), and methylhydrazine.
Proposed Synthetic Pathway: Knorr-Type Condensation
The reaction proceeds via the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the pyrazolone ring.
Caption: Proposed Knorr-type synthesis of 3,4-Dimethyl-5-pyrazolone.
Detailed Experimental Protocol (Hypothetical)
This protocol is a proposed methodology based on established Knorr synthesis procedures and requires experimental validation.
Materials:
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Methyl acetoacetate
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Methylhydrazine
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Ethanol (or glacial acetic acid)
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Reflux apparatus
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Magnetic stirrer with heating
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Crystallization dishes
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Filtration apparatus
Procedure:
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In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methyl acetoacetate (1 equivalent) in ethanol.
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Slowly add methylhydrazine (1 equivalent) to the stirred solution. The addition may be exothermic, and cooling might be necessary to control the reaction temperature.
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After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product.
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Collect the crude product by vacuum filtration and wash with cold ethanol.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 3,4-Dimethyl-5-pyrazolone.
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Dry the purified product under vacuum.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by melting point determination, and spectroscopic analysis (NMR, IR, and Mass Spectrometry).
Reactivity and Chemical Behavior
The reactivity of 3,4-Dimethyl-5-pyrazolone is dictated by the functionalities present in its tautomeric forms.
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Nucleophilicity at C4: The CH-tautomer possesses an active methylene group at the C4 position, which is nucleophilic and can participate in various C-C bond-forming reactions. However, in the case of 3,4-Dimethyl-5-pyrazolone, this position is substituted with a methyl group, which will sterically hinder and electronically deactivate it towards many electrophilic substitution reactions that are common for other pyrazolones.
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Ambident Nucleophilicity: The NH and OH tautomers present ambident nucleophiles, with potential reaction sites at the nitrogen and oxygen atoms. Alkylation and acylation reactions can occur at these positions, with the regioselectivity depending on the reaction conditions (solvent, base, and electrophile).
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Electrophilicity of the Carbonyl Group: The carbonyl group in the CH- and NH-forms can act as an electrophile, undergoing reactions with strong nucleophiles.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
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CH₃ at C3: A singlet in the range of δ 2.0-2.5 ppm.
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CH₃ at C4: A doublet in the range of δ 1.2-1.6 ppm, coupled to the proton at C4.
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H at C4: A quartet in the range of δ 3.0-3.5 ppm, coupled to the methyl group at C4.
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NH proton: A broad singlet, the chemical shift of which will be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
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C=O: A signal in the downfield region, typically δ 170-180 ppm.
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C3: A signal around δ 150-160 ppm.
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C5: A signal around δ 140-150 ppm.
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C4: A signal around δ 40-50 ppm.
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CH₃ carbons: Signals in the upfield region, typically δ 10-20 ppm.
Infrared (IR) Spectroscopy (Predicted)
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N-H stretch: A broad absorption in the range of 3100-3300 cm⁻¹.
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C=O stretch: A strong absorption in the range of 1650-1700 cm⁻¹.
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C=N stretch: An absorption in the range of 1580-1620 cm⁻¹.
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C-H stretches: Absorptions in the range of 2850-3000 cm⁻¹.
Mass Spectrometry
The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 112, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the pyrazolone ring.
Potential Applications in Drug Development
Given the broad biological activities of the pyrazolone scaffold, 3,4-Dimethyl-5-pyrazolone represents an interesting starting point for the design of novel therapeutic agents. The presence of the methyl group at the C4 position, which is often a site for metabolic modification in other pyrazolones, could potentially lead to derivatives with altered pharmacokinetic profiles.
Areas for Exploration
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Anti-inflammatory Agents: Many pyrazolone derivatives exhibit potent anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes.
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Analgesics: The historical success of antipyrine paves the way for the exploration of new pyrazolone-based analgesics.
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Antimicrobial Agents: The pyrazolone nucleus is present in various compounds with antibacterial and antifungal properties.
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Anticancer Therapeutics: Certain pyrazolone derivatives have shown promise as anticancer agents through various mechanisms, including the inhibition of protein kinases.
The synthesis of a library of derivatives based on the 3,4-Dimethyl-5-pyrazolone core, followed by high-throughput screening, could uncover novel bioactive compounds.
Caption: A typical drug discovery workflow starting from 3,4-Dimethyl-5-pyrazolone.
Conclusion
3,4-Dimethyl-5-pyrazolone, while currently underrepresented in the scientific literature, holds potential as a valuable building block in medicinal chemistry. This technical guide has provided a comprehensive overview of its known properties and, by drawing parallels with the broader class of pyrazolones, has outlined its probable synthetic pathways, reactivity, and areas for therapeutic exploration. Further experimental validation of the data presented herein is crucial and will undoubtedly open new avenues for the application of this intriguing molecule in the development of novel pharmaceuticals.
References
[1] Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. (2021). Natural Sciences Publishing. Available at: [Link]
[3] Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. ResearchGate. Available at: [Link]
[4] Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. (2026). Organic Letters - ACS Publications. Available at: [Link]
[5] 3,5-Dimethylpyrazole. PubChem. Available at: [Link]
[6] Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. (2026). ACS Publications. Available at: [Link]
[7] Bioorthogonal 4H-pyrazole “click” reagents. National Institutes of Health. Available at: [Link]
[8] [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]
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